

# Stereoselective Synthesis of the Sarpagine Alkaloid Skeleton: Application Notes and Protocols

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## Compound of Interest

Compound Name: (E)-16-Epi-normacusine B

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This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the sarpagine alkaloid skeleton, a core structural motif found in a wide range of biologically active natural products. The methodologies presented herein are based on recently developed and stereocontrolled strategies, offering efficient access to this complex molecular architecture.

## Application Notes

The sarpagine alkaloids are a prominent family of monoterpene indole alkaloids characterized by a rigid pentacyclic framework, including a signature azabicyclo[3.3.1]nonane core.<sup>[1]</sup> Members of this family exhibit a diverse array of biological activities, making them attractive targets for synthetic and medicinal chemistry. The stereoselective construction of the sarpagine skeleton, with its multiple contiguous stereocenters, represents a significant synthetic challenge. This document outlines three key modern strategies that have proven effective in addressing this challenge:

- **Asymmetric Pictet-Spengler Reaction followed by Dieckmann Cyclization:** This well-established and highly effective strategy, pioneered by the Cook group, utilizes a chiral tryptophan derivative to induce asymmetry in a Pictet-Spengler reaction, followed by a Dieckmann cyclization to construct the core tetracyclic intermediate. This approach allows for

the synthesis of either enantiomer of the sarpagine skeleton by starting with either D- or L-tryptophan.[2][3] A subsequent oxyanion-Cope rearrangement can be employed to introduce further complexity with high diastereoselectivity.[4]

- **Bischler-Napieralski / Homo-Mannich Sequence:** This more recent, protecting-group-free approach offers a concise and efficient route to the sarpagine core.[5] Starting from L-tryptophan esters, a Bischler-Napieralski reaction generates an iminium ion intermediate which then undergoes a diastereoselective homo-Mannich reaction with a cyclopropanol derivative. This sequence rapidly assembles the key tetracyclic framework in a redox-economical manner.
- **Photocatalytic Nitrogen-Centered Radical Cascade:** This modern strategy utilizes visible-light photoredox catalysis to initiate a nitrogen-centered radical cascade. This cascade reaction enables the construction of a key tetrahydrocarbolinone intermediate, which is then elaborated to the sarpagine skeleton through a series of transformations, including a titanium-mediated intramolecular amide-alkene coupling.[6]

These strategies provide researchers with a versatile toolkit for accessing the sarpagine alkaloid skeleton and its analogues, facilitating further investigation into their therapeutic potential.

## Key Synthetic Strategies at a Glance

Strategy	Key Reactions	Starting Material	Key Advantages
Asymmetric Pictet-Spengler	Asymmetric Pictet-Spengler, Dieckmann Cyclization, Oxyanion-Cope Rearrangement	D- or L-Tryptophan	High enantioselectivity (>98% ee), scalable, well-established, access to both enantiomers.[7]
Bischler-Napieralski/homo-Mannich	Bischler-Napieralski Cyclization, Homo-Mannich Reaction	L-Tryptophan Esters	Protecting-group-free, redox-economic, concise (4 steps to core).[5]
Photocatalytic Radical Cascade	Photocatalytic N-centered Radical Cascade, Ti-mediated Coupling, Reductive Heck Coupling	Tryptamine derivative	Utilizes modern photocatalysis, unique bond disconnections. [6]

## Experimental Protocols

### Asymmetric Pictet-Spengler / Dieckmann Cyclization Protocol

This protocol describes the synthesis of a key tetracyclic ketone intermediate, a versatile precursor for various sarpagine alkaloids, as reported in the total synthesis of (+)-ajmaline.[4]

#### Protocol: Synthesis of Tetracyclic Ketone Intermediate

##### Step 1: Asymmetric Pictet-Spengler Reaction

- To a solution of D-tryptophan methyl ester (1.0 equiv) in CH<sub>2</sub>Cl<sub>2</sub> (0.1 M) at 0 °C, add the desired aldehyde (1.1 equiv).
- Add trifluoroacetic acid (1.2 equiv) dropwise.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
- Upon completion, quench the reaction with saturated aqueous NaHCO<sub>3</sub> solution.

- Extract the aqueous layer with  $\text{CH}_2\text{Cl}_2$  (3x).
- Combine the organic layers, dry over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- The crude product is typically used in the next step without further purification.

#### Step 2: Dieckmann Cyclization

- Dissolve the crude product from Step 1 in anhydrous toluene (0.05 M).
- Add potassium tert-butoxide (3.0 equiv) portionwise at room temperature under an argon atmosphere.
- Heat the mixture to 80 °C and stir for 2-3 hours.
- Cool the reaction to room temperature and quench with saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate.
- Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the tetracyclic ketone.

Step	Product	Yield	Diastereomeric Ratio
1 & 2	Tetracyclic Ketone	75-85% (over 2 steps)	>95:5

Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrates and reaction conditions.

## Bischler-Napieralski / Homo-Mannich Protocol

This protocol outlines the four-step synthesis of the sarpagine core as described by Zhang and coworkers.[5]

## Protocol: Four-Step Synthesis of the Sarpagine Core

### Step 1: N-formylation of L-tryptophan ester

- To a solution of L-tryptophan methyl ester (1.0 equiv) in formic acid (5.0 equiv) and acetic anhydride (2.0 equiv) is added dropwise at 0 °C.
- The reaction mixture is stirred at room temperature for 1 hour.
- The mixture is then concentrated under reduced pressure to give the crude N-formyl tryptophan methyl ester.

### Step 2: Kulinkovich Reaction

- To a solution of the crude N-formyl tryptophan methyl ester in anhydrous THF (0.2 M) is added  $\text{Ti}(\text{Oi-Pr})_4$  (0.1 equiv) at room temperature.
- Ethylmagnesium bromide (3.0 M in  $\text{Et}_2\text{O}$ , 2.2 equiv) is added dropwise at room temperature, and the mixture is stirred for 1 hour.
- The reaction is quenched with saturated aqueous  $\text{NH}_4\text{Cl}$  and extracted with ethyl acetate.
- The combined organic layers are dried over  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated. The crude cyclopropanol is used directly in the next step.

### Step 3: Bischler-Napieralski Reaction

- The crude cyclopropanol is dissolved in anhydrous  $\text{CH}_2\text{Cl}_2$  (0.1 M).
- $\text{POCl}_3$  (2.0 equiv) is added dropwise at 0 °C.
- The reaction is stirred at 0 °C for 30 minutes. The resulting iminium ion solution is used immediately.

### Step 4: Homo-Mannich Reaction

- In a separate flask,  $\text{Sc}(\text{OTf})_3$  (0.1 equiv) is added to anhydrous 1,2-dichloroethane (0.05 M).

- The freshly prepared iminium ion solution from Step 3 is added dropwise at room temperature.
- The reaction is stirred for 12 hours.
- The reaction is quenched with saturated aqueous  $\text{NaHCO}_3$  and extracted with  $\text{CH}_2\text{Cl}_2$ .
- The combined organic layers are dried, concentrated, and purified by flash chromatography to yield the tetracyclic sarpagine core.

Step	Product	Overall Yield (over 4 steps)
1-4	Tetracyclic Sarpagine Core	45-55%

## Photocatalytic Nitrogen-Centered Radical Cascade Protocol

This protocol is for the synthesis of a key tetrahydrocarbolinone intermediate en route to (-)-normacusine B.[6]

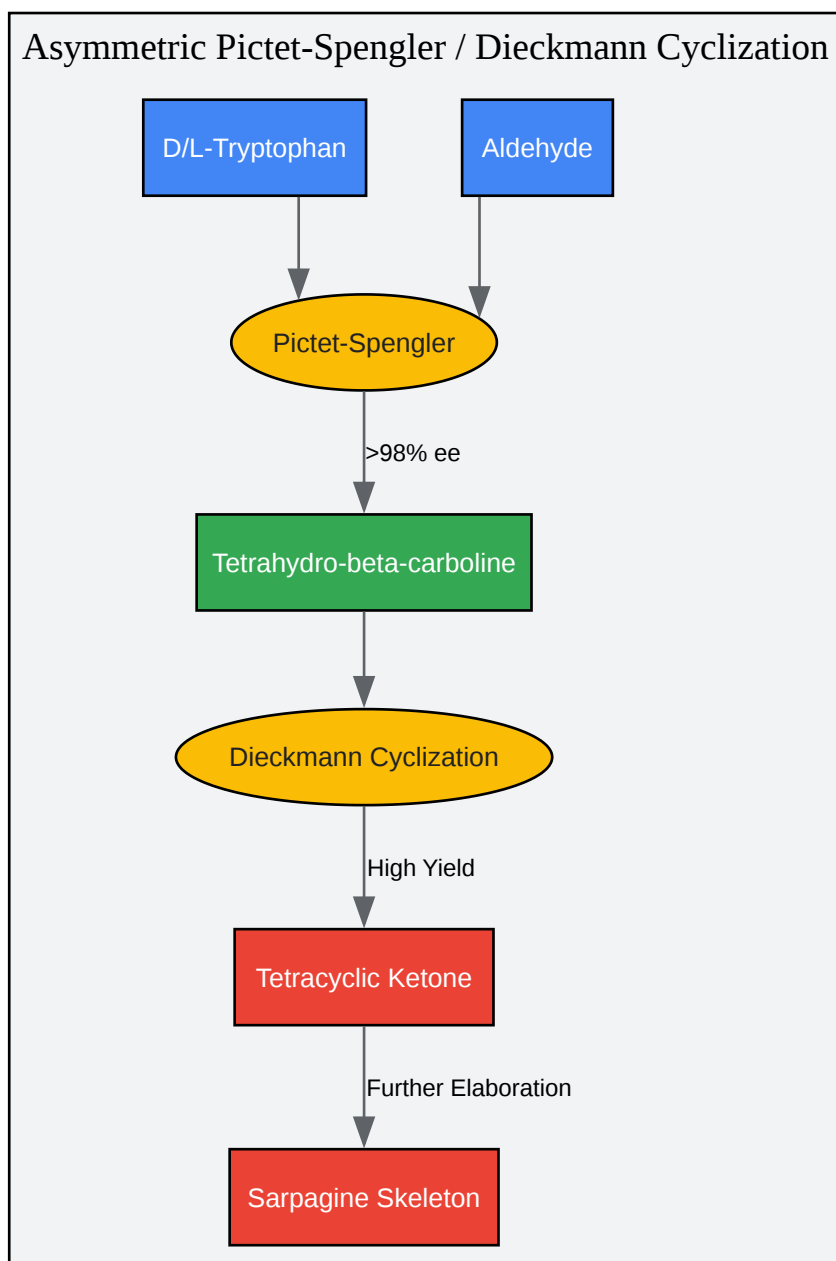
### Protocol: Synthesis of Tetrahydrocarbolinone Intermediate

- To an oven-dried vial equipped with a magnetic stir bar, add the N-arylsulfonyl-N-allyl tryptamine derivative (1.0 equiv), the photocatalyst (e.g.,  $\text{Ir(ppy)}_3$ , 1-2 mol%), and a suitable base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0 equiv).
- Evacuate and backfill the vial with argon (3x).
- Add degassed solvent (e.g., acetonitrile, 0.05 M).
- Stir the reaction mixture under irradiation with blue LEDs (450 nm) at room temperature for 24-48 hours.
- Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract with ethyl acetate.

- Combine the organic layers, dry over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to afford the tetrahydrocarbolinone product.

Step	Product	Yield
1-7	Tetrahydrocarbolinone	70-80%

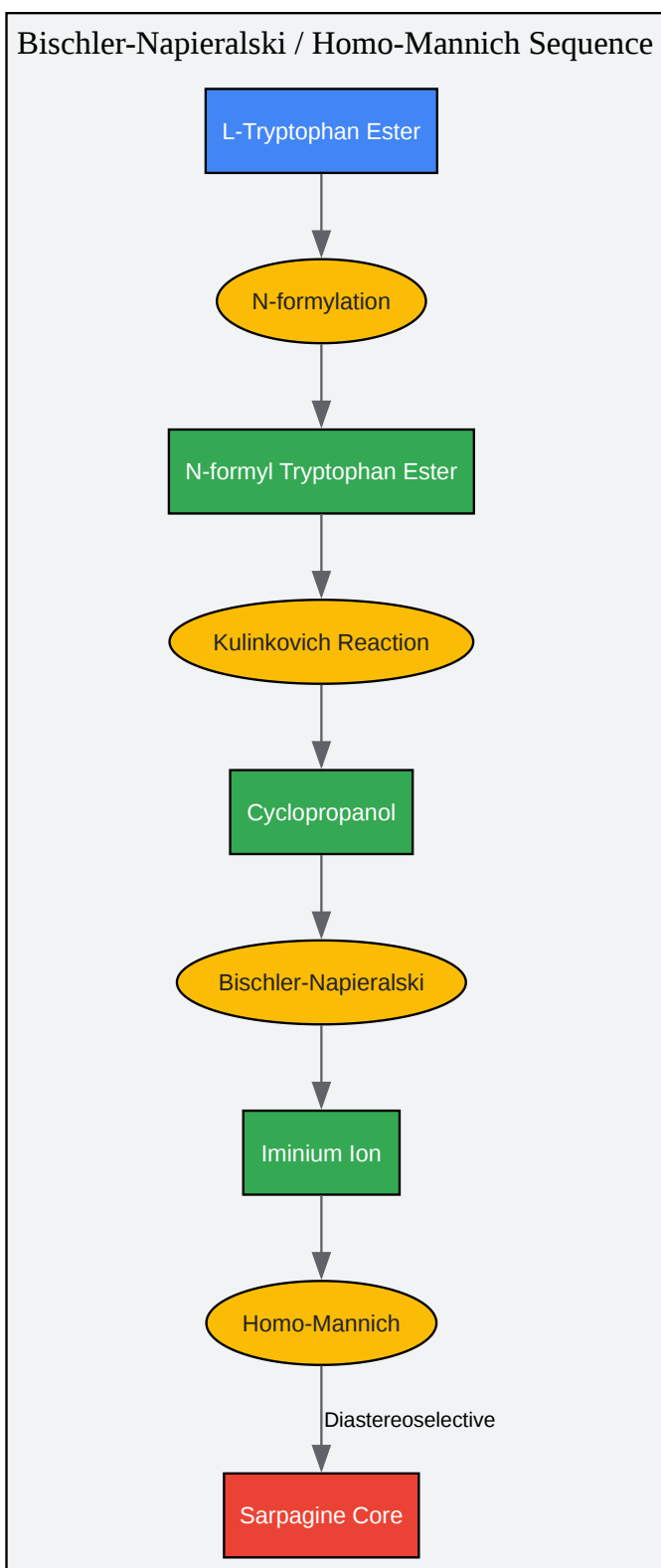
## Visualizations



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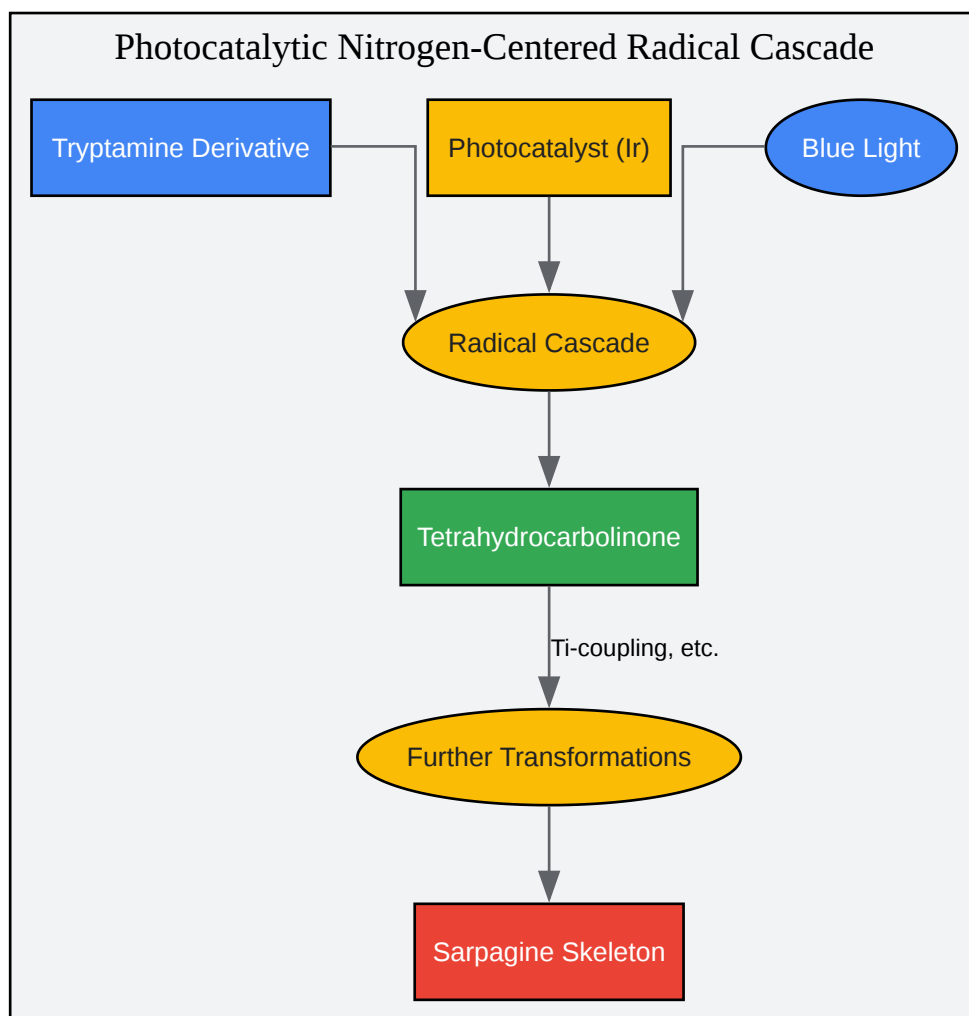
Caption: Asymmetric Pictet-Spengler/Dieckmann Cyclization Workflow.





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Caption: Bischler-Napieralski/Homo-Mannich Reaction Sequence.



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Caption: Photocatalytic Synthesis of the Sarpagine Skeleton.

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